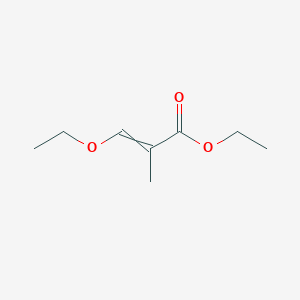

Ethyl 3-ethoxy-2-methylacrylate

Description

Contextualization within Organic Synthesis and Polymer Chemistry

In the realm of organic synthesis , Ethyl 3-ethoxy-2-methylacrylate primarily serves as a versatile building block. Its structure features two key reactive sites: a carbon-carbon double bond and an ester functional group. The electron-withdrawing nature of the ester group activates the double bond, making it susceptible to nucleophilic attack. This reactivity is harnessed in one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the Michael addition. youtube.comyoutube.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl system of the acrylate (B77674) (the Michael acceptor). libretexts.orglibretexts.org This process is highly valuable for the construction of more complex molecular skeletons, which is a central goal of organic synthesis. The presence of the ethoxy group at the 3-position can influence the stereochemical outcome and reactivity of such additions, offering chemists a lever to control the synthesis of specific isomers.

In polymer chemistry , the significance of this compound lies in its role as a monomer. The reactive double bond allows it to undergo polymerization, typically through a free-radical mechanism, to form polymers with tailored properties. nih.gov Acrylate and methacrylate (B99206) polymers are a cornerstone of the modern materials industry, prized for their transparency, durability, and versatility. By incorporating monomers like this compound, which possesses additional functional groups (the ethoxy ether linkage), polymer chemists can fine-tune the characteristics of the resulting materials. These functional groups can impact properties such as the polymer's glass transition temperature, solubility, and adhesion, making the resulting polymers suitable for specialized applications like coatings, adhesives, and potentially in the biomedical field for drug delivery systems. nih.govscispace.com

Historical Development of Alkyl Acrylate and Methacrylate Research

The scientific journey of acrylates and methacrylates began in the 19th century. Acrylic acid was first synthesized in 1843, followed by methacrylic acid in 1865. However, it was the development of methods to produce their esters, such as methyl methacrylate (MMA), that unlocked their immense commercial potential. Poly(methacrylic acid) (PMAA) was the first polymer of this class to be synthesized in 1880. scispace.com

A significant breakthrough occurred in the early 20th century. In 1928, chemists in several laboratories developed viable synthesis routes for MMA. This culminated in the first commercialization of poly(methyl methacrylate) (PMMA) in 1933 by the German company Röhm & Haas, under the trade name Plexiglas. This transparent, shatter-resistant plastic quickly found a myriad of applications, establishing the importance of methacrylate polymers.

The mid-20th century saw an explosion in research focused on expanding the library of acrylate and methacrylate monomers. Scientists systematically varied the alkyl group of the ester (e.g., ethyl, butyl, 2-ethylhexyl) to understand how this structural change affected polymerization kinetics and the physical properties of the resulting polymers. mdpi.com This research established fundamental structure-property relationships that still guide the design of new polymers today. The development of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has provided even greater control over the architecture of poly(acrylate)s and poly(methacrylate)s, enabling the synthesis of complex block copolymers and other advanced materials. nih.govunimelb.edu.au The study of functionalized acrylates, like this compound, is a natural progression of this historical trajectory, aiming to create polymers with increasingly sophisticated and specialized functions.

Current Academic Research Trajectories and Significance

While specific high-impact studies focusing exclusively on this compound are not abundant in recent literature, current research trends in the broader field of functionalized acrylates and methacrylates provide a clear indication of its scientific significance and potential research directions.

Detailed Research Findings from Related Systems:

Kinetics of Functionalized Methacrylate Polymerization: Research on structurally similar monomers, such as 2-ethoxyethyl methacrylate (EEMA), has shown that the presence of ether linkages in the side chain can significantly influence polymerization kinetics. Studies have detailed how these functional groups can affect the gel effect, a phenomenon where the polymerization rate autoaccelerates at high conversions. Understanding these kinetics is crucial for the industrial production of polymers with consistent properties. researchgate.net For this compound, research would likely focus on how the 3-ethoxy group, in conjunction with the 2-methyl group, impacts the propagation and termination rates during free-radical polymerization.

Advanced Polymer Architectures: A major trajectory in polymer chemistry is the synthesis of well-defined, complex polymer architectures. Techniques like RAFT polymerization are being used to create block copolymers where one block could be derived from a functional monomer like this compound. For instance, recent studies have demonstrated the synthesis of block copolymers containing poly(2-(N,N-dimethylamino)ethyl acrylate) for applications in drug delivery. nih.gov The incorporation of this compound could be explored to create amphiphilic copolymers for micelle formation or to modify the hydrophilic-lipophilic balance of materials for coatings and biomedical applications. unimelb.edu.au

Functional Materials and Post-Polymerization Modification: There is a growing interest in using functional monomers to create "smart" materials that respond to external stimuli. The ether and ester groups within a polymer derived from this compound could be susceptible to hydrolysis under specific pH conditions, leading to degradable polymers. Furthermore, research is active in the post-polymerization modification of acrylate polymers. acs.org Polymers made from this compound could potentially be modified at the side chain to introduce other functionalities, further expanding their application scope.

Significance and Future Directions:

The academic significance of this compound lies in its potential as a functional monomer that can impart specific properties to a polymer chain. Current research trajectories are heavily focused on moving beyond simple commodity plastics to high-performance, functional materials. researchgate.net

Interactive Table 2: Potential Research Areas for this compound

| Research Area | Focus | Potential Significance |

|---|---|---|

| Polymerization Kinetics | Investigating the influence of the 3-ethoxy and 2-methyl groups on polymerization rates and the gel effect. researchgate.net | Optimization of industrial polymerization processes and control over polymer molecular weight and distribution. |

| Copolymer Synthesis | Incorporation into block and random copolymers using controlled radical polymerization techniques (e.g., RAFT, ATRP). nih.gov | Development of new materials with tailored properties for coatings, adhesives, and biomedical applications. |

| Biodegradable Materials | Studying the hydrolytic stability of the ester and ether linkages to create degradable polymers. | Design of environmentally benign materials or temporary medical implants. |

| Organic Synthesis | Exploring its use as a Michael acceptor in complex molecule synthesis, focusing on diastereoselectivity. libretexts.orglibretexts.org | Efficient synthesis of novel pharmaceutical intermediates and other fine chemicals. |

Future academic work will likely involve a detailed investigation into the free-radical polymerization kinetics of this compound, both in homopolymerization and copolymerization with other standard monomers like methyl methacrylate or butyl acrylate. mdpi.com Furthermore, its application in creating novel polymer structures for advanced coatings, responsive hydrogels, and as a reactive intermediate in the synthesis of complex organic molecules remains a promising and significant area for exploration.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethoxy-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCHIWJCAAITIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694808 | |

| Record name | Ethyl 3-ethoxy-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92145-32-9 | |

| Record name | Ethyl 3-ethoxy-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Ethoxy 2 Methylacrylate

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification represent straightforward methods for synthesizing acrylate (B77674) esters. These processes involve the reaction of a carboxylic acid or an ester with an alcohol, typically in the presence of a catalyst. The efficiency of these methods is highly dependent on the chosen catalytic system and the optimization of the reaction environment to drive the equilibrium towards the desired product.

The synthesis of related alkoxyalkyl methacrylates through transesterification highlights the importance of the catalyst and reaction conditions. In one approach, ethoxyethyl methacrylate (B99206) is prepared by the transesterification of methyl methacrylate with ethoxy ethanol (B145695). google.com This reaction is performed in a reactive distillation setup, which helps to continuously remove the methanol (B129727) byproduct, thereby shifting the reaction equilibrium towards the product side. google.com

A variety of catalysts can be employed for this transformation. The catalysts are generally divided into two categories: basic inorganic salts and nitrogen-containing compounds. google.com The choice of catalyst and reaction temperature is critical for achieving high conversion and selectivity. For instance, the reaction can be controlled at temperatures between 80-130 °C in the reactor, with the overhead temperature of the distillation tower maintained at 63-70 °C to effectively remove methanol. google.com

Research into the synthesis of complex indole (B1671886) derivatives has also shown that Indium(III) chloride can catalyze the reaction of a hydroxyl-containing molecule with an excess of ethyl acetoacetate, a related β-keto ester. uchicago.edu This suggests that Lewis acids could be effective catalysts for the transesterification or etherification reactions required to form compounds like ethyl 3-ethoxy-2-methylacrylate.

Table 1: Catalytic Systems for Transesterification

| Catalyst Category | Specific Examples | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Category A: Inorganic Bases | Sodium Carbonate, Potassium Carbonate, Sodium Bicarbonate | Reactor Temp: 80-130°C, Tower Top Temp: 63-70°C | google.com |

| Category B: Nitrogen-Containing Compounds | Potassium Cyanate, Zassol, Cyanic Acid Amine | Reactor Temp: 80-130°C, Tower Top Temp: 63-70°C | google.com |

| Lewis Acids | Indium(III) Chloride | Reflux temperature | uchicago.edu |

Controlled Addition Reactions

Controlled addition reactions, particularly Michael additions, are a cornerstone for the synthesis of 3-alkoxy acrylates. These reactions involve the addition of a nucleophile, such as an alcohol, across the double bond of an α,β-unsaturated carbonyl compound. The choice of catalyst, whether acidic or basic, plays a pivotal role in the reaction mechanism and outcome.

The reaction involving ethylene (B1197577) oxide and an acrylate monomer can proceed through complex mechanisms, often leading to copolymerization. In studies involving the copolymerization of ethylene oxide (EO) with methacrylate monomers like tert-butyl methacrylate (BMA), an organobase catalyst such as t-BuP4 can activate both monomers. mdpi.com The proposed mechanism involves the formation of a statistical copolymer, which indicates that both ring-opening of the epoxide and addition to the acrylate occur concurrently. mdpi.com

A key feature of this reaction is the occurrence of transesterification between the growing polymer chain and the ester group of the methacrylate. mdpi.com For instance, the anionic active end of an oligomeric polyethylene (B3416737) oxide chain can react with the tert-butyl group of the BMA monomer. mdpi.com This suggests that in a targeted synthesis, the ring-opening of ethylene oxide by a nucleophile would create an alkoxide that could then either add to the double bond of methyl acrylate (Michael addition) or react at the carbonyl group (transesterification). Controlling the reaction conditions would be crucial to favor the desired 3-ethoxy product over polymerization or other side reactions.

The addition of alcohols to acrylates can be catalyzed by both acids and bases, with each method having distinct mechanistic pathways and characteristics.

Acid-Catalyzed Addition: The acid-catalyzed addition of an alcohol to an alkene-like double bond, such as that in an acrylate, proceeds through a carbocation intermediate. youtube.com The reaction is analogous to the acid-catalyzed hydration of an alkene. youtube.com The process begins with the protonation of the double bond to form the most stable carbocation, which is then attacked by the alcohol nucleophile. This pathway generally follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon. youtube.com A significant characteristic of this mechanism is its susceptibility to carbocation rearrangements, which can potentially lead to a mixture of products. youtube.com

Base-Catalyzed Addition: Base-catalyzed addition, or Michael addition, is a widely used method for preparing 3-alkoxypropionates. For example, ethyl 3-ethoxypropionate can be synthesized through the addition of absolute ethanol to ethyl acrylate. google.com This reaction can be efficiently catalyzed by an anion exchange resin in a tubular reactor. google.com The use of a solid-phase catalyst like an anion exchange resin simplifies the separation process and allows for catalyst recycling and continuous production. google.com This base-catalyzed approach avoids the formation of carbocation intermediates and is not subject to the rearrangements seen in acid-catalyzed reactions, often leading to higher selectivity for the desired product.

Table 2: Comparison of Acid vs. Base Catalyzed Addition

| Feature | Acid-Catalyzed Addition | Base-Catalyzed Addition (Michael Addition) |

|---|---|---|

| Mechanism | Proceeds through a carbocation intermediate. youtube.com | Involves the formation of an enolate intermediate after nucleophilic attack. google.com |

| Intermediate Stability | Susceptible to carbocation rearrangements. youtube.com | Generally not prone to rearrangements. google.com |

| Catalyst Examples | Sulfuric Acid (H₂SO₄). youtube.com | Anion exchange resin, Sodium Ethoxide, Organic Bases. google.com |

| Selectivity | Follows Markovnikov's rule; can produce side products due to rearrangements. youtube.com | Typically high selectivity for the 1,4-addition product. google.com |

| Process Advantages | Simple reagents. | Milder conditions, high selectivity, potential for catalyst recycling. google.com |

Multi-Step Synthesis Pathways from Diverse Precursors

Complex target molecules like this compound can be constructed through robust multi-step sequences. These pathways offer the flexibility to build the molecule from simpler, readily available starting materials, with each step designed to install a specific functional group.

A prominent multi-step pathway involves an initial acylation or halogenation, followed by one or more etherification and elimination steps. A well-documented synthesis for the related compound 3-ethoxy ethyl acrylate starts from trichloroacetyl chloride and vinyl ethyl ether. google.com

The sequence is as follows:

Acylation/Addition: Trichloroacetyl chloride is reacted with vinyl ethyl ether. This step forms a trichloro ketone intermediate. google.comorgsyn.org

Etherification/Substitution: The intermediate is then treated with ethanol in the presence of an organic base (e.g., triethylamine, diisopropylethylamine). google.com This step results in a substitution reaction and the formation of an ethoxy group.

Elimination: Finally, an acid catalyst, such as potassium bisulfate, is added. Heating this mixture under a nitrogen stream induces an elimination reaction, which forms the carbon-carbon double bond of the target acrylate. google.com

This method provides good yields and high product purity, with the added benefits of recyclable solvents and recoverable solid wastes, making it suitable for industrial-scale production. google.com The reaction conditions for each step are carefully controlled to maximize the yield of the desired product.

Table 3: Research Findings on Multi-Step Synthesis of 3-Ethoxy Ethyl Acrylate

| Base (Step 2) | Reaction Temp (Step 3) | Reaction Time (Step 3) | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Triethylamine | 100°C | 5 hours | 86.1% | 98.8% | google.com |

| Triethylamine | 60°C | 6 hours | 83.9% | 98.2% | google.com |

| Diisopropylethylamine | 100°C | 4 hours | 80.2% | 98.2% | google.com |

| Diisopropylethylamine | 50°C | 8 hours | 80.8% | 98.0% | google.com |

Another distinct pathway employs a Reformatsky-type reaction. It begins with the reaction of ethyl bromoacetate (B1195939) (a halogenated precursor) and triethyl orthoformate in the presence of activated zinc. chemicalbook.com This forms ethyl 3,3-diethoxypropionate. chemicalbook.com This intermediate can then be heated to induce the elimination of one molecule of ethanol, yielding the desired ethyl 3-ethoxyacrylate. chemicalbook.com

Formylation and Subsequent Condensation Reactions

A primary method for synthesizing substituted acrylates like this compound is through condensation reactions, most notably the Knoevenagel condensation. uab.catuab.cat This reaction involves the base-catalyzed condensation of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) and a carbonyl compound. uab.catuab.cat To synthesize the target molecule, this would typically involve the reaction of an appropriate aldehyde with an active methylene compound such as ethyl 2-methylcyanoacetate or ethyl 2-methylacetoacetate.

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final carbon-carbon double bond of the acrylate product. A variety of bases can be used, ranging from traditional amines like piperidine (B6355638) to more advanced catalytic systems. chemrxiv.org The use of ionic liquids like diisopropylethylammonium acetate (B1210297) (DIPEAc) has also been shown to be effective, often leading to high yields and shorter reaction times. scielo.org.mx

Table 1: Knoevenagel Condensation Parameters

| Parameter | Description | Examples | Citation |

|---|---|---|---|

| Active Methylene Compound | Provides the C2 (with methyl group) and ester components. | Ethyl 2-methylacetoacetate, Ethyl 2-methylcyanoacetate | chemrxiv.orgscielo.org.mx |

| Carbonyl Compound | Provides the C3 and ethoxy components. | Ethoxyacetaldehyde (or a precursor) | |

| Catalyst | Facilitates the condensation by promoting carbanion formation. | Piperidine, Sodium Ethoxide, DIPEAc | chemrxiv.orgscielo.org.mxresearchgate.net |

| Solvent | Medium for the reaction. Can be traditional organic solvents or greener alternatives. | Ethanol, Toluene, or solvent-free conditions | uab.catresearchgate.net |

Transformations Involving Halogenated Acetyl Chlorides and Vinyl Ethers

A robust method for creating the 3-ethoxyacrylate backbone involves the acylation of a vinyl ether with a halogenated acetyl chloride. google.comorgsyn.org For the non-methylated analogue, ethyl 3-ethoxyacrylate, the process starts with the reaction of trichloroacetyl chloride and ethyl vinyl ether. google.comorgsyn.org This forms an intermediate which, upon reaction with ethanol and a base, followed by an acid-catalyzed elimination, yields the final product.

To adapt this synthesis for this compound, a methylated analogue of the acyl chloride, such as 2-bromopropionyl chloride or 2-chloropropionyl chloride, would be the logical starting material in place of trichloroacetyl chloride. The subsequent steps of reaction with ethanol and base, followed by elimination, would proceed in a similar fashion to install the ethyl ester and eliminate the halide, ultimately forming the desired product.

Table 2: Synthesis via Halogenated Acyl Chloride Pathway (Adapted)

| Step | Reactants | Purpose | Citation (for analogous reaction) |

|---|---|---|---|

| 1. Acylation | 2-Halopropionyl Chloride + Ethyl Vinyl Ether | Forms the carbon backbone and introduces the precursor to the ethoxy group. | google.comorgsyn.org |

| 2. Esterification/Substitution | Reaction intermediate + Ethanol + Organic Base (e.g., Triethylamine) | Forms the ethyl ester and displaces remaining halides. | google.com |

| 3. Elimination | Intermediate from Step 2 + Acid Catalyst | Eliminates a molecule of ethanol to form the C=C double bond. | google.com |

Substitution Reactions of Halogenated Esters (e.g., Ethyl Bromoacetate)

Substitution reactions using α-halogenated esters are a cornerstone of organic synthesis. The Reformatsky reaction, for example, involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. A plausible route to this compound would utilize ethyl 2-bromopropionate as the starting α-halo ester. google.com This introduces the necessary methyl group at the C2 position from the outset.

In a related synthesis for the non-methylated analogue, ethyl bromoacetate is reacted with triethyl orthoformate, a source of the ethoxy group, in the presence of zinc to first form ethyl 3,3-diethoxypropionate. chemicalbook.com This intermediate is then heated to eliminate one equivalent of ethanol, yielding ethyl 3-ethoxyacrylate. chemicalbook.com Applying this logic, reacting ethyl 2-bromopropionate with triethyl orthoformate would be a direct pathway to the target molecule.

Green Chemistry Principles in Synthetic Design

Incorporating green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial processes. This involves the careful selection of solvents, reagents, and catalysts to minimize environmental impact. sciencedaily.com

Exploration of Environmentally Benign Solvents and Reagents

A key aspect of green chemistry is the use of environmentally benign solvents and reagents. rsc.org For syntheses related to acrylates and their precursors, ethanol is an excellent choice as it can often serve as both a solvent and a reagent, as seen in the synthesis of ethyl 3-ethoxypropionate. google.comchemicalbook.comsmartchemi.com Its use in excess can drive reactions to completion, and it is a renewable, low-toxicity solvent. The development of bio-based acrylic acids and monomers from renewable resources like fermented corn glucose or furfural (B47365) is a major focus in the field, aiming to replace traditional petrochemical feedstocks entirely. researchgate.netresearchgate.net Solvent-free reaction conditions, particularly in Knoevenagel condensations, represent an ideal green approach by eliminating solvent waste altogether. uab.catuab.cat

Development and Evaluation of Sustainable and Recyclable Catalytic Systems

The shift from stoichiometric reagents to catalytic systems, especially those that are heterogeneous and recyclable, is a fundamental goal of green chemistry. For condensation reactions like the Knoevenagel, traditional homogeneous basic catalysts can be difficult to remove from the reaction mixture.

Modern approaches focus on heterogeneous catalysts which can be easily separated by filtration and reused over multiple cycles without significant loss of activity. nih.gov Examples of such systems include:

Anion-exchange resins : Used in the synthesis of ethyl 3-ethoxypropionate, these solid-supported catalysts simplify product purification and are easily regenerated and recycled. google.com

Organic-inorganic hybrid materials : Silica materials functionalized with imidazolium (B1220033) salts act as highly active and reusable organocatalysts for Knoevenagel condensations. uab.catuab.cat

Porous metal phosphates and coordination polymers : Materials like magnesium aluminum phosphate (B84403) (MALPO) and other functional coordination polymers have demonstrated high efficiency and excellent recyclability as heterogeneous catalysts for Knoevenagel reactions. acs.orgmdpi.com

Carbon-based catalysts : Single-walled carbon nanotubes modified with basic groups have been shown to be highly active and recyclable catalysts for these types of C-C bond-forming reactions. nih.gov

These advanced catalytic systems not only reduce waste but also often provide higher yields and selectivity under milder reaction conditions compared to traditional methods. mdpi.com

Table 3: Comparison of Catalytic Systems for Condensation Reactions

| Catalyst Type | Advantages | Disadvantages | Citation |

|---|---|---|---|

| Homogeneous Base (e.g., Piperidine, NaOEt) | Fast reaction rates, good solubility. | Difficult to separate from product, often requires neutralization/workup. | chemrxiv.orgresearchgate.net |

| Anion-Exchange Resin | Easily filtered, recyclable, simplifies purification. | Can have lower activity than homogeneous catalysts. | google.com |

| Functionalized Silica | High activity, recyclable, stable. | Synthesis of the catalyst can be multi-step. | uab.catuab.cat |

| Coordination Polymers / Metal Phosphates | High efficiency, excellent recyclability, structural integrity. | Can be more expensive than simpler catalysts. | acs.orgmdpi.com |

| Modified Carbon Nanotubes | Very high surface area and activity, excellent recyclability. | Higher cost of starting material (SWNTs). | nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profile of Ethyl 3 Ethoxy 2 Methylacrylate

Conjugate Addition Reactions

The electron-withdrawing nature of the ester group in Ethyl 3-ethoxy-2-methylacrylate renders the β-carbon electrophilic, making the compound susceptible to conjugate addition reactions, famously known as Michael additions.

Michael Acceptor Functionality and Stereoselective Carbon-Carbon Bond Formation

This compound functions as a Michael acceptor, reacting with nucleophiles at its carbon-carbon double bond. smolecule.com This reaction is a fundamental method for forming new carbon-carbon bonds in organic synthesis. The general mechanism involves the 1,4-addition of a nucleophile (Michael donor) to the α,β-unsaturated carbonyl system. researchgate.net

The presence of substituents on the acrylate (B77674) backbone, specifically the 2-methyl and 3-ethoxy groups, significantly influences the stereochemical outcome of the conjugate addition. These groups can direct the incoming nucleophile to a specific face of the molecule, potentially leading to high diastereoselectivity or enantioselectivity, especially when chiral catalysts or auxiliaries are employed. The steric hindrance from the 2-methyl group and the electronic effects of the 3-ethoxy group are critical factors in controlling the stereoselectivity of the bond-forming step. While general principles of Michael additions are well-established for acrylates, specific studies detailing the stereoselective C-C bond formation for this compound are not extensively documented in the reviewed literature.

Nucleophilic Addition Pathways and Substrate Scope

A wide array of nucleophiles can participate in conjugate addition to α,β-unsaturated systems. nih.gov For acrylates in general, suitable Michael donors include stabilized carbanions derived from compounds like β-diketones, β-keto esters, and malonic esters, as well as heteroatom-centered nucleophiles such as amines and thiols. researchgate.net

The reactivity of the Michael acceptor is influenced by its substitution pattern. rsc.org For this compound, the 2-methyl group may sterically hinder the approach of bulky nucleophiles, thereby affecting the reaction rate and substrate scope. Conversely, the electron-donating character of the 3-ethoxy group can modulate the electrophilicity of the β-carbon. The specific scope of nucleophiles that effectively undergo conjugate addition with this compound would be determined by a balance of these electronic and steric factors.

Radical Processes and Polymerization Initiation

The double bond in this compound allows it to undergo radical polymerization, forming long polymer chains. smolecule.com A notable characteristic of some acrylate monomers is their ability to undergo spontaneous thermal polymerization without the need for a conventional radical initiator.

Self-Initiation Mechanisms in Spontaneous Thermal Polymerization

Spontaneous thermal polymerization of alkyl acrylates is a complex process that occurs at elevated temperatures. wpmucdn.comacs.org Theoretical studies on simpler acrylates, such as ethyl acrylate and methyl acrylate, have provided significant insight into the self-initiation mechanisms that are likely analogous for substituted acrylates. acs.orgupenn.edu The process is believed to generate the initial radical species from the monomer itself through a series of cycloaddition and hydrogen transfer steps.

Cycloaddition Pathways (e.g., [4+2] and [2+2] Cycloadditions)

The initiation of thermal polymerization in acrylates is theorized to begin with the formation of dimeric species through cycloaddition reactions. acs.org Two primary pathways are considered:

[4+2] Cycloaddition (Diels-Alder Reaction): In this pathway, one monomer molecule acts as a diene and another as a dienophile to form a six-membered ring adduct. aklectures.comlibretexts.org For ethyl acrylate, theoretical calculations show the formation of a Diels-Alder dimer (6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran). upenn.edunih.gov This reaction is a concerted process that occurs on the singlet potential energy surface. acs.org

[2+2] Cycloaddition: This pathway involves two monomer units reacting to form a four-membered cyclobutane (B1203170) ring. libretexts.orgfiveable.me Unlike the concerted [4+2] cycloaddition, the thermal [2+2] cycloaddition for acrylates is proposed to proceed through a non-concerted, stepwise mechanism involving a diradical intermediate. acs.orgupenn.edunih.gov

The relative contributions of these pathways can be influenced by the specific substitution on the acrylate monomer. The table below, based on theoretical calculations for ethyl acrylate (EA), summarizes the energy barriers for these initial cycloaddition steps.

| Reaction Pathway | Reactants | Intermediate/Product | Activation Energy (kJ/mol) |

| [4+2] Cycloaddition | 2 x Ethyl Acrylate | Diels-Alder Adduct | 139.8 |

| [2+2] Cycloaddition | 2 x Ethyl Acrylate | Diradical Transition State | (Not specified) |

Table 1: Theoretical activation energy for the Diels-Alder cycloaddition of ethyl acrylate. Data derived from computational studies. wpmucdn.com

Formation and Characterization of Diradical and Monoradical Intermediates

Following the initial cycloaddition events, the formation of radical species capable of initiating polymerization is key. Theoretical models for ethyl acrylate suggest a multi-step mechanism:

Diradical Formation: The [2+2] cycloaddition pathway proceeds via the formation of a singlet diradical intermediate. wpmucdn.comacs.org This singlet diradical can then undergo intersystem crossing to form a more stable triplet diradical intermediate. upenn.edu

Monoradical Generation: The crucial step for initiating polymerization is the generation of monoradicals. A low-energy pathway has been identified where the triplet diradical intermediate abstracts a hydrogen atom from a third monomer molecule. acs.orgupenn.edunih.gov This hydrogen transfer event results in the formation of two monoradical species, which can then propagate the polymer chain.

The structures of these computed monoradical species have been found to correlate well with experimental mass spectrometry data from spontaneously polymerized samples of ethyl acrylate, lending strong support to this proposed self-initiation mechanism. upenn.edunih.gov While these detailed mechanisms have been elucidated for ethyl acrylate, they provide a foundational framework for understanding the analogous processes in the more substituted this compound, though the specific energetics would be modulated by its unique substitution pattern.

Interactions with Exogenous Radical Initiators and Kinetic Implications

The reactivity of this compound in the presence of exogenous radical initiators is primarily dictated by the electronic and steric nature of its acrylic system. The carbon-carbon double bond is susceptible to attack by free radicals, initiating polymerization or addition reactions. Exogenous initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generate primary radicals upon thermal or photochemical decomposition, which then add across the double bond of the acrylate monomer.

The presence of the α-methyl group in this compound has a significant influence on its radical reactivity, comparable to that observed in ethyl methacrylate (B99206). This methyl group stabilizes the resulting tertiary radical intermediate through hyperconjugation. The rate of radical addition and subsequent polymerization is governed by the kinetics of initiation, propagation, and termination steps.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been extensively studied for methacrylates using various initiator systems. acs.org The choice of initiator, such as p-toluenesulfonyl chloride or ethyl 2-bromoisobutyrate, in conjunction with a copper catalyst, allows for precise control over the polymerization rate and the molecular weight of the resulting polymer. acs.org The slow addition of the initiator can be a crucial factor in controlling the reaction kinetics by maintaining a low concentration of active radicals, thereby minimizing termination reactions. acs.org

Comparative Gas-Phase Reaction Rate Constants with NO₃ Radicals (298 K)

| Acrylate Ester | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Ethyl acrylate | (1.8 ± 0.25) × 10⁻¹⁶ | bohrium.com |

| n-Butyl acrylate | (2.1 ± 0.33) × 10⁻¹⁶ | bohrium.com |

| Methyl methacrylate | (3.6 ± 1.2) × 10⁻¹⁵ | bohrium.com |

| Ethyl methacrylate | (4.9 ± 1.7) × 10⁻¹⁵ | bohrium.com |

Ester Chemistry and Transesterification Mechanisms

The ethyl ester group of this compound can undergo transesterification, a fundamental reaction that exchanges the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide (RO⁻) on the carbonyl carbon of the ester. masterorganicchemistry.com This is a two-step addition-elimination sequence. masterorganicchemistry.com

Nucleophilic Addition: An external alkoxide, for example, methoxide (B1231860) (CH₃O⁻), attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O π-bond and forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and expelling the original alkoxy group (ethoxide, CH₃CH₂O⁻) as the leaving group. This results in the formation of a new ester, mthis compound.

For the reaction to proceed favorably, the nucleophilic alkoxide is typically used in large excess, often as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification

In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), the transesterification mechanism is more complex and proceeds via a sequence of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Addition: A molecule of the new alcohol (e.g., methanol) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Deprotonation/Protonation: A proton transfer occurs from the newly added hydroxyl group to the original ethoxy group, converting the latter into a good leaving group (ethanol).

Elimination: The intermediate collapses, expelling a molecule of ethanol (B145695).

Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product.

Summary of Transesterification Conditions

| Condition | Catalyst | Mechanism | Key Intermediate |

|---|---|---|---|

| Basic | Alkoxides (e.g., NaOCH₃, KOtBu) | Nucleophilic Addition-Elimination | Tetrahedral alkoxide intermediate |

| Acidic | Strong mineral acids (e.g., H₂SO₄, HCl) | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) | Protonated tetrahedral intermediate |

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions as a Substrate

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. researchgate.netsemanticscholar.org These reactions are powerful tools for forming carbon-carbon bonds, typically by coupling an unsaturated halide or triflate with an alkene. rsc.org In this context, this compound acts as the alkene component.

The general mechanism for a Heck reaction involving this compound and an aryl halide (Ar-X) is as follows:

Oxidative Addition: A palladium(0) catalyst, often stabilized by phosphine (B1218219) ligands, reacts with the aryl halide to form a palladium(II) species (Ar-Pd-X).

Olefin Coordination (Syn-Addition): The double bond of this compound coordinates to the palladium(II) center. This is followed by migratory insertion of the alkene into the palladium-carbon bond. This step typically proceeds with syn-stereochemistry, where the aryl group and the palladium atom add to the same face of the double bond. The regioselectivity of this insertion is influenced by both steric and electronic factors of the acrylate.

Beta-Hydride Elimination: For the reaction to turn over, a hydrogen atom on a carbon adjacent to the palladium-bearing carbon is eliminated. This step requires the Pd-C and C-H bonds to be in a syn-coplanar arrangement, which is achieved through bond rotation. This elimination forms the C=C bond of the final product and a hydrido-palladium complex (H-Pd-X).

Reductive Elimination: The H-Pd-X complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form a salt.

The substitution pattern on the resulting product depends on the regioselectivity of the migratory insertion step. The bulky groups on the acrylate can direct the incoming aryl group to the less substituted carbon of the double bond. Palladium-catalyzed copolymerization reactions involving acrylates and ethylene (B1197577) have also been studied, demonstrating the versatility of these substrates in forming complex polymer structures. d-nb.info

Examples of Palladium Catalysts and Conditions for Heck Reactions with Acrylates

| Catalyst System | Ligand | Base | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Aryl Iodide | researchgate.net |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Et₃N | Water (with surfactant) | Aryl Iodide | semanticscholar.org |

| [(N^N)PdMe(Et₂O)]⁺ | α-Diimine | - | CH₂Cl₂ | Ethylene/Methyl Acrylate | d-nb.info |

Homopolymerization Studies of this compound

Homopolymerization is the process where a single type of monomer, in this case, this compound, bonds together to form a polymer. The resulting material, Poly(this compound), would have properties determined by its molecular weight, structure, and the arrangement of its constituent units.

Kinetic Investigations of Radical Polymerization

The kinetics of free-radical polymerization describe the rates of the initiation, propagation, and termination steps. A kinetic study for this compound would typically involve measuring the rate of polymerization under various conditions (e.g., temperature, initiator concentration) to determine key parameters like the propagation rate coefficient (kp) and termination rate coefficient (kt).

Microstructural Characterization of Poly(this compound)

The microstructure of a polymer, including its tacticity (the stereochemical arrangement of adjacent monomer units), significantly influences its physical properties such as its glass transition temperature (Tg) and mechanical strength. Characterization is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

No published studies on the microstructural characterization of Poly(this compound) are available.

Copolymerization Strategies and Resulting Material Properties

Copolymerization involves polymerizing two or more different monomers to create a polymer with tailored properties that combine the characteristics of the individual monomers.

Free-Radical Copolymerization with Methyl Methacrylate (MMA)

The copolymerization of this compound with Methyl Methacrylate (MMA) would yield a copolymer whose properties depend on the relative incorporation of each monomer into the polymer chains.

No research detailing the copolymerization of this compound with MMA or the properties of the resulting copolymer could be located.

Copolymerization with 2-Ethoxyethyl Methacrylate (2-EOEMA)

Similarly, copolymerizing this compound with 2-Ethoxyethyl Methacrylate (2-EOEMA) could produce materials with a unique combination of properties. To provide a relevant example of how such systems are studied, research on the copolymerization of Methyl Methacrylate (MMA) with 2-Ethoxyethyl Methacrylate (2-EOEMA) is well-documented. sapub.orgresearchgate.net In these studies, copolymers were synthesized via free-radical polymerization using 2,2-azo-bisisobutyronitrile (AIBN) as an initiator in a 1,4-dioxane (B91453) solution. sapub.orgresearchgate.net The resulting copolymers were characterized by IR, 1H-NMR, and 13C-NMR spectroscopy. sapub.org

Quantitative Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r ≈ 1). These ratios are essential for predicting copolymer composition and microstructure.

No monomer reactivity ratios for the copolymerization of this compound with either MMA or 2-EOEMA have been published.

For the analogous system of Methyl Methacrylate (M1) and 2-Ethoxyethyl Methacrylate (M2) , the reactivity ratios have been determined using methods such as Fineman-Rose (F-R) and Kelen-Tudos (K-T). sapub.orgresearchgate.net The reported values indicate the formation of a random copolymer. sapub.orgresearchgate.net

Table 1: Monomer Reactivity Ratios for the Copolymerization of Methyl Methacrylate (MMA) and 2-Ethoxyethyl Methacrylate (2-EOEMA) This table is provided for illustrative purposes as no data exists for this compound.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (MMA) | r₂ (2-EOEMA) | r₁ * r₂ | Copolymer Type | Source |

|---|---|---|---|---|---|---|

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.8436 | 0.7751 | 0.6614 | Random | sapub.orgresearchgate.net |

Application of Fineman-Rose and Kelen-Tudos Methods

There is currently a lack of publicly available scientific literature detailing the application of the Fineman-Rose and Kelen-Tudos methods specifically to the copolymerization of this compound. These graphical methods are widely used in polymer chemistry to determine the monomer reactivity ratios, which are crucial parameters for understanding and predicting copolymer composition. The absence of such studies for this compound suggests that its copolymerization behavior has not been extensively characterized or reported in the public domain.

Analysis of Monomer Sequence Distribution and Compositional Heterogeneity in Copolymers

Similarly, detailed analyses of the monomer sequence distribution and compositional heterogeneity in copolymers specifically derived from this compound are not readily found in published research. This type of analysis, often conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides deep insights into the microstructure of the copolymer chain, which in turn dictates many of the material's bulk properties. The lack of such data for this compound limits a full understanding of its potential performance in advanced materials.

Application as a Precursor in Functional Materials Development

While the specific polymerization kinetics of this compound are not well-documented, its potential as a building block in functional materials has been noted in patent literature, though detailed research findings remain sparse.

Formulation of High-Performance Coatings and Adhesives

This compound has been identified as a component in formulations for coatings. googleapis.com However, specific details regarding its role in enhancing performance characteristics, such as durability, adhesion, or chemical resistance, are not extensively described in the available literature. Its chemical structure, featuring both an acrylate group for polymerization and an ethoxy group, suggests potential for tailoring properties like flexibility and hydrophobicity in a final coating formulation. Further research would be needed to fully elucidate its benefits in high-performance coatings and adhesives.

Development of Hybrid Organic-Inorganic Materials (e.g., Sol-Gel Coatings)

There is no readily available scientific information on the use of this compound in the development of hybrid organic-inorganic materials, such as those produced through sol-gel processes.

Scientific studies detailing the influence of the specific ester alkyl group of this compound on the formation and properties of hybrid networks have not been found.

There is a lack of published research on the synergistic interactions between this compound and common silane (B1218182) precursors like tetraethoxysilane (TEOS) or 3-(trimethoxysilyl)propyl methacrylate (MAPTMS) in the context of hybrid material development.

Research on this compound in Polymer Science and Advanced Materials Remains Limited

Despite significant interest in the development of advanced materials for electrochemical systems, publicly available research specifically detailing the polymerization science and application of this compound in polymer gel electrolytes is not found in a comprehensive search of scientific literature and chemical databases. While the broader class of methacrylate-based polymers is a subject of extensive study for these applications, specific research findings on this compound are not presently available.

Polymerization Science and Advanced Material Applications of Ethyl 3 Ethoxy 2 Methylacrylate

Extensive searches for scientific literature and research data did not yield specific information on the polymerization of Ethyl 3-ethoxy-2-methylacrylate for the creation of advanced materials. The following subsections, which were intended to detail its use in polymer gel electrolytes, could not be populated with relevant findings.

There is no available research specifically investigating the use of this compound in the formulation of polymer gel electrolytes for electrochemical systems.

No studies were found that describe the use of UV-initiated polymerization of this compound to form an electrolyte matrix. Research in the field of polymer gel electrolytes often involves UV-curing as a method to create stable, cross-linked networks. This technique typically utilizes monomers that can readily undergo free-radical polymerization upon exposure to UV radiation in the presence of a photoinitiator. However, the specific application of this method to this compound has not been documented in the available scientific literature.

Due to the absence of research on the polymerization of this compound for electrolyte applications, there is no information regarding the impact of cross-linking agents on the ionic conductivity and stability of such a system. In related methacrylate-based polymer electrolytes, the choice and concentration of cross-linking agents are critical factors that influence the mechanical integrity and ion transport properties of the resulting material. Cross-linkers create a three-dimensional polymer network that entraps the liquid electrolyte, preventing leakage and enhancing safety. The degree of cross-linking must be carefully optimized to balance mechanical strength with sufficient flexibility for ion mobility, which is essential for high ionic conductivity. Common cross-linking agents in these systems include molecules with two or more vinyl groups, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). However, without specific studies on this compound, any discussion on the effects of cross-linkers would be purely speculative.

Advanced Characterization Techniques and Spectroscopic Analysis of Ethyl 3 Ethoxy 2 Methylacrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including ethyl 3-ethoxy-2-methylacrylate and its polymers. nih.gov It provides precise information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).

High-resolution ¹H-NMR and ¹³C-NMR are indispensable for confirming the molecular structure and determining the conformation of this compound.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments within the molecule. For instance, distinct peaks would be observed for the protons of the two ethyl groups (ethoxy and ester) and the methyl group attached to the double bond. The chemical shifts and coupling patterns of these signals provide definitive structural confirmation.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers complementary information by identifying the unique carbon atoms in the molecule. libretexts.org For this compound, distinct resonances are expected for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethoxy group, the ester ethyl group, and the methyl group. libretexts.org The chemical shifts for sp³-hybridized carbons typically appear between 0 and 90 δ, while sp² carbons are found between 110 and 220 δ. Carbonyl carbons are particularly noteworthy, resonating at the low-field end of the spectrum, generally between 160 and 220 δ. libretexts.org

A related compound, ethyl acrylate (B77674), shows ¹³C NMR absorptions at 14.1, 60.5, 128.5, 130.3, and 166.0 δ. libretexts.org For this compound, the specific chemical shifts would be influenced by the additional ethoxy and methyl groups.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ester) | - | 160-175 |

| =C-OCH₂CH₃ | 7.0-7.5 (vinylic H) | 150-160 |

| C=C (CH₃) | - | 110-120 |

| O-CH₂-CH₃ (Ethoxy) | 3.8-4.2 (quartet) | 60-70 |

| O-CH₂-CH₃ (Ethoxy) | 1.2-1.5 (triplet) | 10-20 |

| C(=O)O-CH₂-CH₃ | 4.0-4.3 (quartet) | 60-70 |

| C(=O)O-CH₂-CH₃ | 1.1-1.4 (triplet) | 10-20 |

| C=C-CH₃ | 1.8-2.2 (singlet) | 15-25 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

When this compound is incorporated into polymer networks, particularly in hybrid materials with silanes, solid-state NMR becomes a powerful tool for characterization. kpi.ua

¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR: This technique is used to obtain high-resolution ¹³C spectra of solid materials. auremn.org For polymers derived from this compound, ¹³C CP/MAS NMR can confirm the successful polymerization by observing the disappearance of peaks corresponding to the vinyl C=C carbons (typically in the 120-140 ppm range) and the appearance of new signals corresponding to the polymer backbone. researchgate.net For example, in siloxane-poly(methyl methacrylate) (PMMA) and siloxane-poly(ethyl methacrylate) (PEMA) hybrid materials, the absence of vinyl carbon peaks indicates complete polymerization. researchgate.net The spectra of these materials show characteristic peaks for the ester C=O group (~177 ppm), the -C-C-O- group (~68 ppm), quaternary carbons (~45 ppm), -CH₃ group (~22 ppm), aliphatic -C-C-C- carbons (~18 ppm), and -C-Si- linkage (~9 ppm). researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Compositional Verification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the FTIR spectrum will display characteristic absorption bands that confirm its chemical composition.

Key expected vibrational bands include:

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.

C=C stretching: An absorption band in the region of 1620-1640 cm⁻¹, corresponding to the carbon-carbon double bond.

C-O-C stretching: Strong bands in the fingerprint region (typically 1000-1300 cm⁻¹) arising from the ether and ester linkages.

C-H stretching and bending: Bands corresponding to the various sp² and sp³ C-H bonds in the molecule.

FTIR is also valuable for monitoring the polymerization of this compound. The disappearance or significant reduction in the intensity of the C=C stretching band is a clear indicator of successful polymerization. This has been demonstrated in the study of copolymers of 2-hydroxy ethyl acrylate (HEA) and 2-(2-ethoxy ethoxy) ethyl acrylate (EEEA). researchgate.net

Mass Spectrometry for Molecular Identification and Polymer Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by measuring the mass-to-charge ratio of their ions.

Electrospray Ionization-Fourier Transform Mass Spectrometry (ESI-FTMS) is a high-resolution mass spectrometry technique that is particularly useful for analyzing the end-groups of polymers and identifying the initiating species in polymerization reactions. wpmucdn.com In studies of the spontaneous thermal polymerization of acrylates, ESI-FTMS has been used to analyze polymer samples for initiator end-group structures. wpmucdn.com The absence of certain expected mass-to-charge ratio peaks can provide evidence against certain initiation mechanisms. wpmucdn.com This technique is crucial for understanding the intricate mechanisms of polymerization, especially in cases where the initiating species are not obvious. wpmucdn.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This hyphenated technique is highly effective for the analysis of complex mixtures, including residual monomers in polymers and the characterization of polymer distributions. nih.govwaters.com

For polymers derived from this compound, LC-MS can be used to:

Quantify residual monomers: Manufacturers of polyacrylates closely monitor the levels of unreacted monomers, and LC-MS provides a sensitive and selective method for this purpose. waters.com

Analyze polymer composition and end-groups: LC-MS can separate polymer chains based on their size and composition, while the mass spectrometer provides information on the molecular weight and end-groups of the separated chains. researchgate.net This is valuable for understanding polymerization mechanisms, including the role of chain transfer agents and side reactions. researchgate.netresearchgate.net

Determine molecular weight distributions: By coupling size exclusion chromatography (SEC) with ESI-MS, it is possible to obtain accurate molecular weight distributions of polymers, corrected for chromatographic band broadening. acs.org

A study on the determination of 12 different acrylate compounds in plastic food contact materials using HPLC with a diode array detector demonstrated good linear relationships and low detection limits, highlighting the utility of liquid chromatography for acrylate analysis. e3s-conferences.org The addition of a mass spectrometer detector in LC-MS further enhances the specificity and sensitivity of such analyses.

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the identification and quantification of individual substances. For this compound, these methods are critical for assessing purity, analyzing residual monomers in polymers, and identifying byproducts from synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like acrylate monomers. waters.com In a typical HPLC analysis, a liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a significant advancement over HPLC, utilizes columns with smaller particle sizes (sub-2-µm). gimitec.comresearchgate.net This innovation leads to dramatically increased resolution, sensitivity, and speed of analysis. itmedicalteam.pl The higher operating pressures required by UPLC systems result in sharper, narrower peaks, which allows for better separation of closely related compounds and shorter run times. waters.commalvernpanalytical.com Migrating an analytical method from HPLC to UPLC can offer substantial benefits in terms of solvent savings and higher sample throughput. gimitec.com

For this compound, HPLC and UPLC are used to:

Determine Purity: Quantify the main compound and detect impurities from the manufacturing process.

Analyze Mixtures: Separate and quantify different acrylate monomers in a formulation.

Monitor Polymerization: Measure the concentration of residual monomer in a polymer resin.

Table 2: Comparison of HPLC and UPLC for Acrylate Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Stationary Phase Particle Size | 3 - 10 µm malvernpanalytical.com | < 2 µm waters.comresearchgate.net |

| Typical Run Time | Longer (e.g., 45-60 minutes) gimitec.commalvernpanalytical.com | Shorter (e.g., < 10 minutes) malvernpanalytical.com |

| Resolution & Peak Capacity | Good | Excellent, higher peak capacity gimitec.com |

| Sensitivity | Standard | Enhanced due to narrower peaks malvernpanalytical.com |

| Operating Pressure | Lower (e.g., ~4 MPa) malvernpanalytical.com | Higher (e.g., up to 100 MPa) researchgate.net |

| Solvent Consumption | Higher gimitec.com | Significantly lower gimitec.commalvernpanalytical.com |

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile organic compounds. epa.govresearchgate.net It is particularly well-suited for analyzing residual monomers, solvents, and potential decomposition byproducts associated with this compound and its polymers. researchgate.netbrjac.com.br

In GC, the sample is vaporized and injected into the head of a chromatographic column. An inert carrier gas (the mobile phase), such as helium or nitrogen, flows through the column, carrying the sample's components. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column. brjac.com.br When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information about the volatile components. nih.govnih.gov

Key applications for the analysis of this compound include:

Quantification of Residual Monomers: Detecting trace amounts of unreacted monomer in the final polymer product. nih.gov

Solvent Analysis: Identifying and quantifying residual solvents from the synthesis or purification process.

Identification of Byproducts: Detecting volatile impurities or thermal degradation products. semanticscholar.org

Table 3: Common Volatile Compounds in Acrylate Resins Analyzed by GC

| Compound Class | Examples | Significance |

|---|---|---|

| Acrylate Monomers | Methyl acrylate, Ethyl acrylate, Butyl acrylate nih.gov | Purity, residual reactants |

| Methacrylate (B99206) Monomers | Methyl methacrylate, Butyl methacrylate nih.gov | Purity, residual reactants |

| Aromatic Hydrocarbons | Styrene, Toluene, Xylene nih.govsemanticscholar.org | Impurities, solvents |

| Alcohols | 2-Butoxyethanol, α-Terpineol nih.gov | Additives, byproducts |

| Aldehydes | Octanal, Nonanal nih.gov | Degradation products, contaminants |

Surface Sensitive Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides quantitative elemental and chemical state information from the top 5-10 nanometers of a material. eag.comkratos.com It is ideal for studying the surface chemistry of polymers derived from this compound. thermofisher.com

The technique involves irradiating the sample surface with a beam of X-rays. These X-rays have enough energy to eject core-level electrons from the atoms in the sample. The kinetic energy of these ejected photoelectrons is measured by a detector. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted. eag.com

Crucially, the exact binding energy is sensitive to the chemical environment of the atom. For example, a carbon atom in a C-C bond will have a different binding energy than a carbon atom in a C-O or C=O bond. casaxps.com By acquiring high-resolution spectra of the core levels (e.g., C 1s, O 1s), one can identify and quantify the different functional groups present on the surface. eag.com This makes XPS an excellent tool for confirming the successful synthesis of a polymer, detecting surface oxidation or contamination, and analyzing the results of surface modification treatments. researchgate.net

Table 4: Expected XPS Chemical States for a Polymer of this compound

| Element (Core Level) | Functional Group | Expected Chemical State & Relative Binding Energy |

|---|---|---|

| Carbon (C 1s) | C-C, C-H (Aliphatic) | Lowest Binding Energy |

| Carbon (C 1s) | C-O (Ether and Ester) | Intermediate Binding Energy Shift |

| Carbon (C 1s) | O-C=O (Ester Carbonyl) | Highest Binding Energy Shift |

| Oxygen (O 1s) | C-O (Ether and Ester) | Lower Binding Energy |

| Oxygen (O 1s) | C=O (Ester Carbonyl) | Higher Binding Energy |

Theoretical and Computational Investigations of Ethyl 3 Ethoxy 2 Methylacrylate

Reaction Pathway Elucidation and Mechanistic Insights

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways

Further research in the field of computational chemistry is required to elucidate the theoretical aspects of Ethyl 3-ethoxy-2-methylacrylate.

Kinetic and Thermodynamic Modeling of Chemical Processes

Kinetic and thermodynamic modeling are essential for optimizing reaction conditions, understanding reaction pathways, and ensuring the efficient synthesis of a target molecule. For a compound like this compound, these models would be crucial in understanding its formation (e.g., via esterification) and its subsequent reactions, such as polymerization.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates of elementary chemical reactions. nih.gov It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. nih.gov The rate of the reaction is then determined by the rate at which these transition state complexes convert into products. nih.gov

While direct TST calculations for the synthesis or reactions of this compound are not readily found, the principles can be understood from studies on similar systems, such as the polymerization of methyl methacrylate (B99206) (MMA). In the free-radical polymerization of MMA, kinetic models are developed to predict the conversion and molecular weight distribution. mcmaster.ca These models incorporate rate constants for initiation, propagation, and termination steps. High-pressure atom transfer radical polymerization (ATRP) of MMA, for instance, has been investigated to create well-defined ultrahigh molecular-weight polymers, where the kinetic models are adjusted for the effects of pressure on the reaction rates. elsevierpure.com

A kinetic study on the emulsion copolymerization of methacrylic acid and ethyl acrylate (B77674) provides a kinetic equation of the form: Rp∝[M]⁰.⁶⁴[I]⁰.⁶⁸[S]⁰.⁴¹, where Rp is the rate of polymerization, and [M], [I], and [S] are the concentrations of monomer, initiator, and surfactant, respectively. tandfonline.com This demonstrates how rate dependencies are determined experimentally and then used to build a kinetic model.

To illustrate how TST would be applied, consider a hypothetical reaction involving this compound. Computational methods like Density Functional Theory (DFT) would first be used to map out the potential energy surface of the reaction. This would involve identifying the structures and energies of the reactants, products, any intermediates, and the transition state. From the properties of the transition state, the rate constant (k) can be calculated using the Eyring equation, which is a core component of TST.

Table 1: Illustrative Kinetic Parameters for Acrylate Polymerization

| Parameter | Value | Context |

| Activation Energy (Ea) | 34.50 kJ/mol | For the emulsion copolymerization of methacrylic acid and ethyl acrylate. tandfonline.com |

| Propagation Rate Constant (kp) | Varies with conditions | A key parameter in kinetic models of polymerization, such as in MMA polymerization. mcmaster.ca |

| Termination Rate Constant (kt) | Varies with conditions | Crucial for predicting molecular weight in free-radical polymerization. mcmaster.ca |

This table is for illustrative purposes, drawing data from related acrylate systems to demonstrate the types of parameters derived from kinetic modeling.

Thermochemical analysis involves the calculation of thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for all species involved in a chemical reaction. This information is vital for determining the feasibility and spontaneity of a reaction, as well as the relative stability of intermediates and products.

For instance, a study on the esterification of acrylic acid with 2-ethylhexan-1-ol (B42007) involved a thorough thermodynamic analysis. scribd.com The equilibrium of the reaction was studied at different temperatures to determine the thermodynamic equilibrium constant. Such an analysis for the synthesis of this compound would provide insights into the optimal temperature and pressure conditions to maximize the yield.

Computational methods can be employed to calculate these thermodynamic parameters. For example, DFT has been used to study the thermodynamic properties of the reaction between acryloyl chloride and water. researchgate.net The study calculated the enthalpy, free energy, and entropy of the reactants and products to predict the reaction's exothermicity. researchgate.net

Table 2: Illustrative Thermochemical Data for an Acrylate Reaction

| Species | Enthalpy of Formation (kJ/mol) | Gibbs Free Energy of Formation (kJ/mol) |

| Reactant A (e.g., Acryloyl Chloride) | Calculated Value | Calculated Value |

| Reactant B (e.g., Water) | Calculated Value | Calculated Value |

| Product 1 (e.g., Acrylic Acid) | Calculated Value | Calculated Value |

| Product 2 (e.g., HCl) | Calculated Value | Calculated Value |

| Overall Reaction | ΔHrxn (Calculated) | ΔGrxn (Calculated) |

This table provides a generalized format for presenting thermochemical data that would be generated from a computational study, with the specific example of the acryloyl chloride hydrolysis reaction. researchgate.net The actual values would be dependent on the specific reaction and level of theory used.

In Silico Design and Prediction of Novel Derivatives and Materials

In silico (computational) methods are increasingly used for the design of novel molecules and materials with tailored properties, accelerating the discovery process and reducing experimental costs. For a monomer like this compound, this could involve designing derivatives with enhanced properties for polymerization or for specific applications.

The general workflow for in silico design involves:

Defining the Target Property: This could be, for example, a higher glass transition temperature (Tg) for the resulting polymer, improved biocompatibility, or specific optical properties.

Generating Virtual Libraries: A library of virtual derivatives of this compound would be created by systematically modifying its structure (e.g., changing the alkoxy groups, adding functional groups).

Computational Screening: The properties of these virtual derivatives are then predicted using computational methods, such as Quantitative Structure-Property Relationship (QSPR) models or direct simulation. For example, DFT could be used to screen for adsorbents for glycidyl (B131873) methacrylate extraction. crossref.org

Prioritizing Candidates: The most promising candidates identified from the screening are then prioritized for experimental synthesis and testing.

Recent research showcases this approach for other acrylate systems. For example, novel acrylate-based derivatives have been designed and synthesized as potential combretastatin (B1194345) analogues with antiproliferative activity. nih.govnih.gov In this work, molecular docking studies were used to understand how the designed molecules interact with their biological target, guiding the design process. nih.govnih.gov Similarly, computational studies have been part of the development of novel acrylamide (B121943) derivatives with antimicrobial and antioxidant activities. researchgate.net

In the field of materials science, combinatorial and high-throughput methods, guided by in silico modeling, are used to explore the vast property space of polymethacrylates for applications in biomaterials. nih.gov This approach allows for the rapid discovery of new polymers with desired biological responses or physical properties. nih.gov

Research on Structural Analogues and Derivatives of Ethyl 3 Ethoxy 2 Methylacrylate

Synthesis and Characterization of Related Ethoxyacrylates and Methacrylates

The synthesis of ethoxyacrylate and methacrylate (B99206) analogues is a cornerstone of this research area. Free-radical polymerization is a common and valuable method for creating polymeric materials from these monomers, allowing for the tailoring of properties for a broad range of applications. sapub.orgresearchgate.net The characterization of these newly synthesized compounds is typically achieved through spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy. sapub.orgresearchgate.netmdpi.comnih.govresearchgate.net

Copolymers of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), for instance, have been synthesized using 2,2-azo-bisisobutyronitrile (AIBN) as a radical initiator in solution. sapub.orgresearchgate.net The resulting copolymers are soluble in most polar solvents but insoluble in non-polar ones. sapub.org Spectroscopic analysis confirms the chemical structure and composition of these copolymers. sapub.orgresearchgate.net

Exploration of Alkyl Chain Modifications and Their Impact on Properties

Modifying the length of the alkyl ester chain in polyacrylate-based materials has a profound impact on their properties. nih.govresearchgate.netmdpi.com Systematic studies on poly(alkyl acrylate)s have shown that changes in the alkyl group influence toughness, glass transition temperature (Tg), and solubility. nih.govmdpi.comresearchgate.net

For example, a study investigating polymer networks fabricated from methyl acrylate (B77674) (MA), ethyl acrylate (EA), and butyl acrylate (BA) revealed significant differences in toughness. nih.govresearchgate.net The fracture energy of the methyl acrylate-based network was found to be approximately 10 times greater than that of the ethyl acrylate network and 100 times greater than the butyl acrylate network. nih.govresearchgate.net This enhanced toughness was attributed to the glass transition temperature of the MA-based network being close to room temperature, which leads to greater energy dissipation. nih.govresearchgate.net

The length of the alkyl side-chain also affects the glass transition temperature. As the number of carbon atoms in the ester chain decreases, the Tg of the network material increases. mdpi.com This is consistent with the behavior of linear homopolymers, where the Tg increases in the order of poly(butyl acrylate) (-54 °C), poly(ethyl acrylate) (-24 °C), and poly(methyl acrylate) (10 °C). mdpi.com The introduction of longer alkyl chains can also enhance the performance of hydrogels by increasing hydrophobic interactions, which in turn significantly improves their mechanical strength. rsc.org

Incorporation of Additional Functional Groups (e.g., Mercaptobenzothiazole Derivatives)

A significant area of research involves the incorporation of additional functional groups to create acrylate and methacrylate derivatives with specialized properties. mdpi.comnih.govresearchgate.net One notable example is the synthesis of derivatives incorporating 2-mercaptobenzothiazole (B37678). mdpi.comnih.govresearchgate.net These compounds are of interest as they can function as photoinitiators for radical polymerization and as components in advanced polymer materials with high refractive indices. mdpi.comnih.gov

The synthesis of these derivatives often involves a multi-step process. For example, 2-(Benzothiazolylothio)ethyl acrylate can be synthesized by first reacting 2-mercaptobenzothiazole with chloroethanol in the presence of potassium hydroxide (B78521) and potassium iodide. mdpi.com The resulting intermediate is then further reacted to yield the final product. mdpi.com Similarly, methacrylate derivatives can be prepared by reacting 2-mercaptobenzothiazole with 2-chloroethyl methacrylate. mdpi.com